2-(cyclopentylsulfanyl)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]acetamide
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Overview
Description
2-(cyclopentylsulfanyl)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylsulfanyl)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Cyclopentylsulfanyl Group: This step involves the substitution of a suitable leaving group with a cyclopentylsulfanyl group.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylsulfanyl)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry
In chemistry, 2-(cyclopentylsulfanyl)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. The triazole ring is known for its bioorthogonal properties, making it useful in bioconjugation studies.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could be explored for antimicrobial, antifungal, or anticancer properties. Further research is needed to fully understand its pharmacological potential.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole ring and cyclopentylsulfanyl group. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **2-(cyclopentylsulfanyl)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]acetamide
- **2-(cyclohexylsulfanyl)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]acetamide
- **2-(cyclopentylsulfanyl)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)pentan-2-yl]acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The presence of both the cyclopentylsulfanyl group and the triazole ring provides distinct chemical and biological properties that are not observed in similar compounds. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4OS/c1-11(2)13(9-18-15-7-8-16-18)17-14(19)10-20-12-5-3-4-6-12/h7-8,11-13H,3-6,9-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTCXRAWWKLQIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)CSC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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